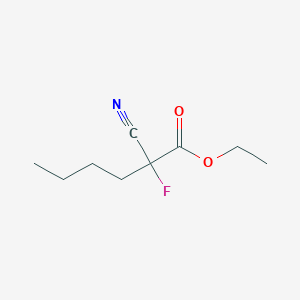

Ethyl 2-cyano-2-fluorohexanoate

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

18283-14-2 |

|---|---|

Molecular Formula |

C9H14FNO2 |

Molecular Weight |

187.21 g/mol |

IUPAC Name |

ethyl 2-cyano-2-fluorohexanoate |

InChI |

InChI=1S/C9H14FNO2/c1-3-5-6-9(10,7-11)8(12)13-4-2/h3-6H2,1-2H3 |

InChI Key |

OXSFGCXQEUAXGI-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(C#N)(C(=O)OCC)F |

Origin of Product |

United States |

Synthetic Methodologies for Ethyl 2 Cyano 2 Fluorohexanoate

Direct Fluorination Approaches

Direct fluorination methods introduce a fluorine atom directly onto a precursor molecule. These approaches are often efficient but may lack stereocontrol, yielding racemic mixtures.

Reactions utilizing Perchloryl Fluoride (B91410) on Substituted Ethyl Cyanoacetates

Perchloryl fluoride (FClO₃) is an early electrophilic fluorinating agent. thieme-connect.de It reacts with carbanionic substrates, such as the enolates of substituted ethyl cyanoacetates, to introduce a fluorine atom. thieme-connect.de The reaction is typically performed at low temperatures in a suitable solvent like tetrahydrofuran. thieme-connect.de However, working with perchloryl fluoride requires significant safety precautions due to the risk of explosions. thieme-connect.de The reaction of diethyl malonate with perchloryl fluoride can yield a mixture of products, including the desired monofluorinated compound, as well as difluorinated and other byproducts, with the distribution depending on the specific reaction conditions. thieme-connect.de

Electrophilic Fluorination Strategies

Electrophilic fluorination is a common method for synthesizing organofluorine compounds and involves the reaction of a carbon-centered nucleophile with an electrophilic fluorine source. wikipedia.org Reagents with a nitrogen-fluorine (N-F) bond are now widely used due to their stability and safety compared to earlier reagents like elemental fluorine. wikipedia.org

Key electrophilic fluorinating reagents include:

N-Fluorobenzenesulfonimide (NFSI): A stable and effective reagent for fluorinating a variety of nucleophiles, including enolates of esters. wikipedia.orgbeilstein-journals.org

Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)): A user-friendly and powerful electrophilic fluorinating agent. It has been successfully used for the synthesis of α-fluorinated phosphonoacetate derivatives from the corresponding phosphonoacetate by treatment with a base like sodium hydride in THF. researchgate.net This method is noted for its selectivity and improved safety profile over perchloryl fluoride. researchgate.net

N-Fluoropyridinium salts: These salts exhibit increased reactivity due to the cationic nitrogen, which enhances the electrophilicity of the fluorine atom. wikipedia.org

The general mechanism for the electrophilic fluorination of an α-cyano ester involves the deprotonation of the α-carbon to form an enolate, which then acts as the nucleophile, attacking the electrophilic fluorine atom of the N-F reagent.

Nucleophilic Fluorination Techniques

Nucleophilic fluorination involves the displacement of a leaving group by a fluoride ion. While challenging due to the low nucleophilicity and high basicity of the fluoride ion, several strategies have been developed. ucla.edu

Common fluoride sources include alkali metal fluorides like potassium fluoride (KF) and cesium fluoride (CsF), as well as tetraalkylammonium fluorides such as tetrabutylammonium (B224687) fluoride (TBAF). acsgcipr.org The synthesis of ethyl 2-fluorohexanoate, a related compound, has been achieved by heating ethyl 2-bromohexanoate with potassium fluoride in the presence of a phase-transfer catalyst. orgsyn.org This nucleophilic substitution approach could potentially be adapted for precursors to ethyl 2-cyano-2-fluorohexanoate where a suitable leaving group is present at the α-position.

A more recent development involves the copper-catalyzed H-F insertion into α-diazocarbonyl compounds using potassium fluoride (KF) and hexafluoroisopropanol. nih.gov This method allows for the synthesis of complex α-fluorocarbonyl derivatives under mild conditions. nih.gov

Enantioselective Synthesis Pathways

Producing enantiomerically pure α-fluoro-α-cyano esters is crucial for their application in pharmaceuticals and other biologically active molecules. Enantioselective methods aim to produce one enantiomer in excess over the other.

Enzyme-Catalyzed Kinetic Resolution for Analogous Fluorohexanoates

Enzymatic kinetic resolution is a powerful technique for obtaining enantiomerically pure compounds. This method relies on the stereoselectivity of an enzyme to preferentially react with one enantiomer of a racemic mixture, allowing for the separation of the unreacted, enantiomerically enriched substrate or the product.

For example, enantiomerically pure ethyl (R)- and (S)-2-fluorohexanoate have been prepared through enzyme-catalyzed kinetic resolution. orgsyn.org In this process, racemic ethyl 2-fluorohexanoate is subjected to hydrolysis catalyzed by a lipase. The enzyme selectively hydrolyzes one enantiomer (e.g., the (S)-ester) to the corresponding carboxylic acid, leaving the other enantiomer (the (R)-ester) unreacted and in high enantiomeric excess. orgsyn.org This approach demonstrates the potential for enzymatic methods in resolving racemic mixtures of analogous fluorohexanoates. The enzyme phosphotriesterase (PTE) from Pseudomonas diminuta and its variants have also shown high stereoselectivity in hydrolyzing chiral phosphoramidate (B1195095) precursors, highlighting the utility of enzymes in resolving chiral compounds. nih.govnih.gov

Catalytic Enantioselective Fluorination of α-Cyano Acetates via Phase-Transfer Catalysis

Phase-transfer catalysis (PTC) has emerged as an effective strategy for the enantioselective fluorination of α-cyano acetates. psu.edu This method typically involves a chiral quaternary ammonium (B1175870) salt as the phase-transfer catalyst, which facilitates the reaction between a water-soluble base and an organic-soluble substrate. psu.edu

In a representative system, an α-cyano acetate (B1210297) is treated with an electrophilic fluorinating agent, such as N-fluorobenzenesulfonimide (NFSI), in the presence of a chiral phase-transfer catalyst derived from a cinchona alkaloid. psu.edu The reaction proceeds under mild conditions to afford the corresponding α-cyano-α-fluoro esters in high yields and with moderate to good enantiomeric excess. psu.edu

Palladium complexes with chiral ligands have also been successfully employed as catalysts for the enantioselective fluorination of α-cyano esters. acs.orgnih.gov These reactions, using NFSI as the fluorine source, can produce α-cyano-α-fluoro esters in high yields and with excellent enantiomeric excesses (85–99% ee). acs.orgnih.gov More recently, the concept of using a chiral anionic catalyst to bring a cationic fluorinating agent into the solution phase has been demonstrated as a powerful method for enantioselective fluorocyclization reactions. researchgate.netnih.gov

Table 1: Summary of Synthetic Methodologies

| Methodology | Sub-Methodology | Key Reagents/Catalysts | Typical Substrate | Key Features | Reference(s) |

|---|---|---|---|---|---|

| Direct Fluorination | Perchloryl Fluoride | Perchloryl Fluoride (FClO₃) | Substituted Ethyl Cyanoacetate (B8463686) | Early method, requires significant safety precautions | thieme-connect.de |

| Electrophilic Fluorination | NFSI, Selectfluor®, N-Fluoropyridinium salts | α-Cyano Ester Enolate | Wide range of stable and effective reagents | wikipedia.orgbeilstein-journals.orgresearchgate.net | |

| Nucleophilic Fluorination | KF, CsF, TBAF | α-Halo-α-cyano Ester | Relies on displacement of a leaving group | acsgcipr.orgorgsyn.org | |

| Enantioselective Synthesis | Enzyme-Catalyzed Resolution | Lipase, Phosphotriesterase (PTE) | Racemic Fluorohexanoate | High stereoselectivity for separating enantiomers | orgsyn.orgnih.govnih.gov |

| Phase-Transfer Catalysis | Chiral Quaternary Ammonium Salts, Chiral Palladium Complexes | α-Cyano Acetate | Catalytic, provides enantiomerically enriched products | psu.eduacs.orgnih.gov |

Application of Chiral Quaternary Ammonium Salts

Chiral quaternary ammonium salts are effective phase-transfer catalysts for the enantioselective fluorination of α-cyano esters. These catalysts, often derived from cinchona alkaloids, operate by forming a chiral ion pair with the enolate of the substrate, which then directs the approach of an electrophilic fluorinating agent to one face of the enolate. This methodology enables the synthesis of α-fluoro compounds with moderate to good enantiomeric excess. The discovery of using chiral anionic catalysts to bring a cationic fluorinating agent into the organic phase represents a powerful complementary strategy. nih.gov

For substrates like α-cyano acetates, the reaction is typically carried out in the presence of a base and an electrophilic fluorine source, such as N-fluorobenzenesulfonimide (NFSI). The chiral environment created by the catalyst is crucial for inducing asymmetry.

Table 1: Asymmetric Fluorination using Chiral Quaternary Ammonium Salts

| Catalyst Type | Fluorinating Agent | Key Principle | Typical Outcome |

| Cinchona alkaloid-derived | NFSI | Phase-transfer catalysis, formation of a chiral ion pair. | Moderate to good enantioselectivity. |

| Chiral Anionic Phosphate | Cationic Fluorinating Agent | Anionic phase-transfer catalysis. | High yield and stereoselectivity. nih.gov |

Use of Chiral Palladium Complexes

Chiral palladium complexes have emerged as highly effective catalysts for the enantioselective electrophilic α-fluorination of various active methine compounds, including α-cyanosulfones and β-ketoesters. researchgate.netpsu.edu These air- and moisture-stable complexes can catalyze the fluorination of α-cyano acetates using NFSI as the fluorine source under mild conditions. koreascience.kr The reactions often proceed with excellent enantioselectivities, in some cases up to 99% ee. psu.edu

The success of these catalysts lies in the formation of a chiral palladium enolate intermediate. The chiral diphosphine ligands coordinated to the palladium center create a well-defined chiral pocket that dictates the facial selectivity of the subsequent attack by the electrophilic fluorinating agent. psu.edu Protic polar solvents like methanol (B129727) and ethanol (B145695) have been found to be optimal for achieving high enantioselectivity. psu.edu

Table 2: Palladium-Catalyzed Asymmetric Fluorination of α-Cyano Substrates

| Substrate Type | Catalyst System | Fluorinating Agent | Key Features | Reported Enantiomeric Excess (ee) |

| α-Cyanosulfones | Chiral Palladium(II) Complex | NFSI | Air- and moisture-stable catalyst; effective in protic solvents. psu.edu | Up to 99% psu.edu |

| β-Ketoesters | Chiral Palladium Complex | NFSI | Environmentally advantageous in solvents like EtOH. researchgate.net | 83-94% researchgate.net |

| α-Cyano Acetates | Chiral Palladium Complex | NFSI | Mild reaction conditions. koreascience.kr | High |

Asymmetric Induction in C-F Bond Formation

Asymmetric induction in the formation of the C-F bond is the cornerstone of producing chiral fluorinated molecules like this compound. The primary mechanism involves the generation of a prochiral enolate from the precursor, Ethyl 2-cyanohexanoate, which is then attacked by an electrophilic fluorine source. nih.gov

The stereochemical control is exerted by a chiral catalyst, which can be a transition metal complex or an organocatalyst. nih.govresearchgate.net The catalyst forms a transient complex with the enolate, creating a diastereomeric, chiral environment. This environment sterically hinders one face of the planar enolate, forcing the electrophilic fluorinating agent (e.g., the "F+" source) to attack from the less hindered face. This facial discrimination is what leads to the preferential formation of one enantiomer over the other. nih.gov The effectiveness of the asymmetric induction depends on the precise structure of the catalyst, the substrate, and the reaction conditions. nih.gov

Advanced Synthetic Routes Involving Precursors

Conversion from Ethyl 2-cyanohexanoate

The most direct route to this compound is the electrophilic fluorination of its non-fluorinated precursor, Ethyl 2-cyanohexanoate. This reaction involves the deprotonation of the α-carbon with a suitable base to form an enolate, which then acts as a nucleophile. wikipedia.orgreddit.com This enolate subsequently reacts with an electrophilic fluorinating agent.

A commonly used and effective electrophilic fluorine source for this transformation is N-Fluorobenzenesulfonimide (NFSI). organic-chemistry.orgjuniperpublishers.com It is a stable, commercially available solid that serves as a reliable source of electrophilic fluorine. juniperpublishers.com The reaction is typically performed in an aprotic solvent like THF at low temperatures to control reactivity and side reactions. reddit.com For asymmetric synthesis, this conversion is coupled with the chiral catalysts described previously.

Synthesis from 2-Carbamoyl-2-fluorohexanoic Acid

Synthesizing this compound from 2-Carbamoyl-2-fluorohexanoic Acid represents a multi-step transformation. This pathway would require two key conversions: the esterification of the carboxylic acid group to an ethyl ester and the dehydration of the primary amide (carbamoyl) group to a nitrile (cyano group). While plausible, this route is less direct than the fluorination of a pre-existing cyanoester. The synthesis of N-aryl-O-carbamoyl derivatives from ethyl 2-cyano-2-hydroxyiminoacetate has been described, indicating the chemical compatibility of these functional groups. researchgate.net However, a direct conversion from 2-carbamoyl-2-fluorohexanoic acid is not a commonly cited primary synthetic route.

Ring-Opening Fluorination of Glycidic gem-Cyanoesters

Ring-opening fluorination presents an alternative strategy for constructing fluorinated compounds. In the context of this compound, this would theoretically involve a glycidic gem-cyanoester precursor, specifically an epoxide bearing both a cyano and an ester group on the same carbon. Such reactions involve the cleavage of a cyclic compound with a concomitant introduction of a fluorine atom. nih.govresearchgate.netchemrxiv.org

This method has been demonstrated for bicyclic azaarenes, where an electrophilic fluorinating agent like NFSI or Selectfluor® triggers a fluorination followed by a ring-opening cascade to construct tertiary carbon-fluorine bonds. nih.govrsc.org While the substrates are different, the principle involves using the strain of a ring to facilitate a fluorination reaction that might otherwise be challenging. Applying this to a glycidic ester would require the regioselective attack of a fluoride nucleophile at the carbon bearing the cyano and ester groups, which is a known reaction pattern for gem-dicyanoepoxides.

Regioselective Nucleophilic Substitution Reactions

A primary and logical route to this compound involves regioselective nucleophilic substitution. This can theoretically be approached in two ways: the fluorination of an ethyl 2-cyanohexanoate precursor or the cyanation of an ethyl 2-fluorohexanoate precursor. The success of this approach hinges on the ability to selectively substitute a leaving group at the α-position with either a fluoride or a cyanide ion without promoting side reactions.

A common strategy for synthesizing α-fluoroesters is the nucleophilic substitution of an α-bromoester. For instance, the synthesis of ethyl 2-fluorohexanoate has been achieved by treating ethyl 2-bromohexanoate with potassium fluoride in the presence of acetamide (B32628) and a phase-transfer catalyst like tetra-n-butylammonium fluoride. orgsyn.org This reaction proceeds via an SN2 mechanism, where the fluoride ion displaces the bromide ion.

To synthesize the target molecule, this compound, one could envision starting with ethyl 2-bromo-2-cyanohexanoate and performing a similar nucleophilic fluorination. The regioselectivity at the carbon bearing both the cyano and bromo groups is ensured by the activation of this position by the electron-withdrawing ester and nitrile functionalities.

Alternatively, one could start with ethyl 2-fluorohexanoate and introduce the cyano group. However, the displacement of a fluorine atom is generally more challenging than displacing a bromine atom. Therefore, the fluorination of a pre-cyanated substrate is often the more feasible pathway. The regioselectivity in nucleophilic aromatic substitution (SNAr) reactions, while occurring in a different context, underscores the principle of how electronic factors direct the position of nucleophilic attack. nih.gov In the case of an aliphatic system like ethyl 2-cyanohexanoate, the α-carbon is the only activated position for this type of substitution.

Reaction Conditions and Reagents (e.g., Pyridine (B92270) Polyhydrofluoride)

The choice of fluorinating agent and reaction conditions is critical for a successful nucleophilic substitution. While alkali metal fluorides like potassium fluoride are common, other reagents can offer advantages in terms of solubility and reactivity. orgsyn.org Pyridine polyhydrofluoride (PPHF), often referred to as Olah's reagent, is a well-known and versatile fluorinating agent. It is a source of hydrogen fluoride that is easier to handle than anhydrous HF.

In the context of synthesizing this compound, PPHF could be employed in the fluorination of a suitable precursor, such as ethyl 2-cyano-2-hydroxyhexanoate or by opening an epoxide. The reaction would involve the protonation of the leaving group (e.g., a hydroxyl group) by the acidic component of PPHF, followed by nucleophilic attack of the fluoride ion.

The use of pyridine and its derivatives is not limited to being a fluoride source. Pyridine N-oxyl radicals have been shown to promote C–H fluorination reactions, proceeding through a single-electron transfer (SET) mechanism. rsc.org This highlights the diverse roles that pyridine-based reagents can play in fluorination chemistry. Additionally, selective fluorination of pyridine and quinoline (B57606) derivatives has been achieved using elemental fluorine-iodine mixtures, which are thought to proceed via fluoride ion attack on an intermediate N-iodo-heterocyclic species. rsc.org While these specific examples pertain to heterocyclic systems, they illustrate the broad utility of pyridine and related compounds in facilitating fluorination reactions under various mechanistic pathways.

Table 1: Reagents for Nucleophilic Fluorination

| Reagent Name | Formula | Typical Application |

| Potassium Fluoride | KF | Nucleophilic substitution of alkyl halides |

| Pyridine Polyhydrofluoride | C₅H₅N·(HF)ₓ | Fluorination of alcohols, epoxides |

| Selectfluor | C₇H₁₄B₂ClF₂N₂O₈ | Electrophilic fluorination |

Radical-Promoted Functionalization for Fluorinated Nitriles

Radical-promoted reactions offer an alternative to traditional nucleophilic substitution for the synthesis of fluorinated nitriles. nih.gov These methods often involve the generation of a radical at the target carbon, followed by trapping with a fluorine source. One of the key advantages of radical reactions is their potential for functionalizing unactivated C-H bonds, offering a more direct synthetic route. nih.govacs.org

The synthesis of functionalized nitriles can be achieved through the radical addition of a cyanoalkyl radical to an alkene. acs.org For the synthesis of this compound, a hypothetical radical pathway could involve the generation of an α-cyano radical from ethyl cyanoacetate, its addition to 1-butene, and subsequent fluorination. However, controlling the regioselectivity of the fluorination step in such a sequence would be a significant challenge.

A more direct approach involves the C-H functionalization of alkyl nitriles. acs.org Recent advances have focused on the oxidative functionalization of the α-C(sp³)–H bond of simple nitriles via α-cyano sp³-hybridized carbon-centered radical intermediates. acs.org While much of this work has focused on alkylation or arylation, the development of methods for the direct radical fluorination of these intermediates is an active area of research.

Transition-Metal-Catalyzed Fluorination of C(sp³) Centers

Transition-metal catalysis has emerged as a powerful tool for the formation of carbon-fluorine bonds, including at sp³-hybridized carbon centers. researchgate.netnsf.gov These methods can offer high selectivity and functional group tolerance, making them attractive for the synthesis of complex molecules. researchgate.netnih.gov The general strategies can be broadly categorized into two types: one involving the formation of a carbon-metal-fluorine intermediate, often with the aid of a directing group, and another that proceeds through the generation of a radical or carbocation intermediate. nsf.gov

For the synthesis of this compound, a transition-metal-catalyzed approach could involve the direct fluorination of the α-C(sp³)–H bond of ethyl 2-cyanohexanoate. Palladium catalysts, in particular, have been extensively studied for C-H activation and functionalization. nih.gov A Pd(II)/Pd(IV) catalytic cycle, for example, could be envisioned where the palladium catalyst coordinates to the nitrile or ester group, facilitating the deprotonation and subsequent fluorination of the α-carbon. The use of an electrophilic fluorine source, such as Selectfluor, is common in these reactions. researchgate.net

Copper-catalyzed reactions also represent a viable strategy. For instance, copper has been used to catalyze the site-selective fluorination of α-bromocarbonyl compounds. nih.gov A similar system could potentially be adapted for the fluorination of an α-bromo or even an unactivated α-C-H bond in a cyanoester precursor.

Table 2: Transition Metals in C-F Bond Formation

| Metal | Common Catalytic Role | Example Application |

| Palladium (Pd) | C-H activation, cross-coupling | Fluorination of β-methylene C(sp³)–H bonds of α-amino acid derivatives |

| Copper (Cu) | Radical generation, cross-coupling | Fluorination of α-bromocarbonyl compounds |

| Silver (Ag) | Decarboxylative fluorination | Fluorination of α,α-difluoro- and α-fluoroarylacetic acids |

| Iron (Fe) | C-H fluorination | Promotes C–H fluorination of benzylic substrates |

Chemical Reactivity and Transformation Mechanisms

Reactions at the Ester Moiety

The ethyl ester group is a primary site for nucleophilic acyl substitution reactions, enabling its conversion into other valuable functional groups.

The ester functionality of ethyl 2-cyano-2-fluorohexanoate can be hydrolyzed to the corresponding carboxylic acid, 2-cyano-2-fluorohexanoic acid, under both acidic and basic conditions. wikipedia.orglibretexts.org This transformation is a standard reaction for esters.

Under acidic conditions, the reaction is typically carried out by heating the ester in the presence of a strong acid, such as hydrochloric acid or sulfuric acid, in an aqueous solution. The mechanism involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by water. wikipedia.org

Basic hydrolysis, also known as saponification, is achieved by treating the ester with a strong base like sodium hydroxide (B78521) or potassium hydroxide. wikipedia.org This process is generally faster and occurs at lower temperatures than acid-catalyzed hydrolysis. The reaction proceeds via nucleophilic addition of a hydroxide ion to the carbonyl carbon, forming a tetrahedral intermediate which then collapses to yield the carboxylate salt and ethanol (B145695). Subsequent acidification of the reaction mixture is necessary to protonate the carboxylate and isolate the free carboxylic acid. libretexts.org

It is important to note that under harsh hydrolysis conditions, the nitrile group may also undergo hydrolysis, first to an amide and then to a carboxylic acid, potentially leading to the formation of 2-fluorohexane-1,2-dioic acid derivatives. libretexts.org

Table 1: General Conditions for Hydrolysis of this compound

| Reaction Type | Reagents | General Conditions | Initial Product |

|---|---|---|---|

| Acid-Catalyzed Hydrolysis | Strong Acid (e.g., HCl, H₂SO₄), Water | Heating under reflux | 2-cyano-2-fluorohexanoic acid |

Transesterification is the process of converting one ester into another by reaction with an alcohol in the presence of a catalyst. wikipedia.orgmasterorganicchemistry.com For this compound, this allows the ethyl group to be exchanged for other alkyl or aryl groups (e.g., methyl, benzyl). The reaction is an equilibrium process, and to drive it to completion, the alcohol reactant is often used in large excess or as the solvent. masterorganicchemistry.com

Both acid and base catalysts can be employed. wikipedia.org

Acid Catalysis: Strong acids like sulfuric acid or p-toluenesulfonic acid protonate the carbonyl oxygen, activating the ester towards nucleophilic attack by the new alcohol. wikipedia.org

Base Catalysis: Alkoxides, such as sodium methoxide (B1231860) for conversion to a methyl ester, are common base catalysts. The alkoxide acts as a potent nucleophile, attacking the carbonyl carbon. masterorganicchemistry.com Metal salts and enzymes (lipases) are also utilized as catalysts for transesterification. wikipedia.orgnih.gov

Table 2: Selected Catalysts for Transesterification

| Catalyst Type | Examples |

|---|---|

| Homogeneous Acid | H₂SO₄, HCl, p-TsOH mdpi.com |

| Homogeneous Base | NaOR, KOR, KOH, NaOH nih.gov |

| Heterogeneous Acid | Sulfated Zirconia, Ion-exchange resins mdpi.com |

| Heterogeneous Base | CaO, SrO, Metal Carbonates mdpi.com |

| Organometallic | Zinc Acetate (B1210297), Titanium Alkoxides |

Reactivity of the Cyano Group

The nitrile group is a versatile functional handle that can undergo substitution or addition reactions.

While nucleophilic substitution directly on the nitrogen or carbon atom of a saturated aliphatic nitrile is not a common reaction pathway, the cyano group can function as a leaving group in certain contexts, particularly in nucleophilic aromatic substitution (S_NAr) reactions on activated heterocyclic systems. acs.orgacs.orgnih.gov For instance, 2- or 4-cyanoazines react with carbon-based nucleophiles to displace the cyanide anion. acs.orgacs.org This reactivity highlights that, under specific electronic activation, the C-CN bond can be cleaved by a nucleophile. researchgate.net

In the context of aliphatic compounds like this compound, displacing the cyano group is challenging. However, it is a versatile group that can be converted into other functionalities, which can then participate in substitution reactions. researchgate.net The cyano group can also be removed through reductive decyanation processes, although this is mechanistically distinct from a direct nucleophilic substitution.

The carbon-nitrogen triple bond of the nitrile is polarized, with an electrophilic carbon atom, making it susceptible to nucleophilic addition reactions. wikipedia.orglibretexts.orgpressbooks.pub

Reaction with Organometallic Reagents: Grignard reagents (R-MgX) or organolithium reagents (R-Li) can add to the nitrile carbon. The initial product is an imine salt, which upon aqueous workup (hydrolysis), yields a ketone. chemistrysteps.com For example, reaction of this compound with a Grignard reagent would lead to the formation of a β-keto ester derivative after hydrolysis of the intermediate imine.

Reduction to Amines: The nitrile group can be reduced to a primary amine (R-CH₂NH₂) using strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.org The reaction proceeds through the addition of two hydride equivalents. Weaker reducing agents, such as diisobutylaluminum hydride (DIBAL-H), can achieve a partial reduction to an aldehyde after hydrolysis of the intermediate imine.

Table 3: Key Addition Reactions of the Nitrile Group

| Reaction | Reagent(s) | Intermediate | Final Product (after workup) |

|---|---|---|---|

| Ketone Synthesis | 1. Grignard Reagent (R'MgX) 2. H₃O⁺ | Iminium salt | Ketone |

| Primary Amine Synthesis | 1. LiAlH₄ 2. H₂O | Dianion | Primary Amine |

Reactions at the Fluorinated Stereocenter

The fluorine atom at the C2 position significantly influences the molecule's reactivity. The C-F bond is strong, but the fluorine atom can be displaced by nucleophiles, especially given its position alpha to two electron-withdrawing groups (ester and nitrile). Such reactions are crucial for synthesizing other α-substituted chiral compounds. nih.gov

Nucleophilic substitution of the fluorine atom can occur, though it often requires specific conditions or catalysts. The mechanism can be S_N1-like or S_N2-like, depending on the substrate, nucleophile, and reaction conditions. ucla.edu For tertiary carbons like the C2 in this compound, an S_N1 pathway might be favored, potentially leading to racemization. However, S_N2-type reactions at sterically hindered centers have been achieved, often with retention or inversion of stereochemistry depending on the catalytic system used. nih.govresearchgate.net

For example, nucleophilic substitution on α-chloro-α-fluoro carbonyl compounds with nucleophiles like sodium azide (B81097) or thiols has been shown to proceed in an S_N2 fashion, allowing for the synthesis of new fluorinated quaternary carbon centers. nih.gov Similarly, various nucleophilic fluorination methods exist where a leaving group (like a halide or sulfonate) is displaced by a fluoride (B91410) ion (F⁻), demonstrating the feasibility of substitution at such centers. researchgate.netalfa-chemistry.com The reverse reaction, displacing the fluorine, would require a potent nucleophile and potentially metal catalysis to facilitate the cleavage of the C-F bond.

Stereochemical Stability and Inversion Studies

The chiral center in this compound, being a quaternary carbon, is generally considered stereochemically stable under neutral and mild acidic or basic conditions. However, studies on the closely related compound, ethyl 2-fluorohexanoate, reveal that the stereocenter can be susceptible to inversion under specific enzymatic hydrolysis conditions. orgsyn.org

In a kinetic resolution process utilizing Pseudomonas lipase, the hydrolysis of racemic ethyl 2-fluorohexanoate proceeds enantioselectively. orgsyn.org For instance, when starting with the (S)-enantiomer of ethyl 2-fluorohexanoate, the reaction can be controlled to produce the (R)-enantiomer with high optical purity, leaving behind the unreacted (S)-acid. orgsyn.org This process inherently involves the cleavage of the ester bond, and while it doesn't directly invert the chiral center of the starting material, it demonstrates that the stereochemistry can be manipulated through selective reactions. If the reaction conditions were to promote enolization, epimerization at the α-carbon could potentially occur, leading to a loss of stereochemical integrity. However, the presence of the electron-withdrawing cyano and fluoro groups makes enolization less favorable than in corresponding ketones.

Derivatization Affecting the Fluorine Atom

Direct derivatization affecting the fluorine atom in this compound is challenging due to the strength of the carbon-fluorine bond. Nucleophilic substitution of the fluorine atom in α-fluorocarbonyl compounds is generally difficult. However, under specific conditions, such reactions are possible. For instance, methods for the nucleophilic fluorination of α-diazocarbonyl compounds have been developed, which proceed under mild conditions. nih.gov While this is a method for introducing fluorine, the reverse reaction (substitution of fluorine) would require a potent nucleophile and potentially harsh reaction conditions, which might lead to decomposition or reaction at the ester or nitrile functionalities.

Strategies involving a polarity reversal (umpolung) at the α-position of amides have been successful for nucleophilic fluorination, suggesting that with appropriate synthetic design, the fluorine in a related derivative could potentially be displaced. springernature.comsunyempire.edu

Mechanistic Investigations of Key Transformations

Proposed Mechanisms for Fluorination Reactions

The synthesis of this compound typically involves the electrophilic fluorination of a precursor like ethyl 2-cyanohexanoate. The mechanism of electrophilic fluorination has been a subject of considerable debate, with two primary pathways proposed: an SN2-type mechanism and a single-electron transfer (SET) process. wikipedia.org

In the context of fluorinating agents with an N-F bond, such as Selectfluor®, the prevailing evidence from kinetic studies and radical probe experiments on similar 1,3-dicarbonyl compounds suggests an SN2 mechanism is more likely. wikipedia.orgresearchgate.net The reaction is thought to proceed via the formation of an enolate from the starting cyanoester, which then acts as a nucleophile, attacking the electrophilic fluorine atom of the fluorinating agent. This attack results in the displacement of the nitrogen-containing leaving group and the formation of the C-F bond.

However, the possibility of a SET mechanism cannot be entirely ruled out in all cases. wikipedia.org In a SET pathway, an electron is transferred from the enolate to the fluorinating agent, generating a radical cation and a fluorine radical. Subsequent recombination of these radical species would then yield the fluorinated product. The short predicted lifetime of these radical intermediates makes their detection challenging. wikipedia.org

Insights from Comparison with Related Cyano Esters

The presence of a fluorine atom at the α-position significantly influences the reactivity of this compound compared to its non-fluorinated counterpart, ethyl 2-cyanohexanoate, and other related cyano esters. Fluorine's high electronegativity exerts a strong electron-withdrawing inductive effect, which can impact the acidity of the non-existent α-proton and the electrophilicity of the carbonyl carbon.

Studies on α-haloketones have shown that α-fluoro ketones can be slightly less reactive towards nucleophilic attack at the carbonyl group than their α-chloro or α-bromo analogs. beilstein-journals.org This counterintuitive finding is attributed to the conformational effects of fluorine, which can disfavor the reactive conformation required for optimal orbital overlap. beilstein-journals.org However, fluorination is also known to enhance the reactivity of ketones towards hydration, a factor that can influence their inhibitory activity against enzymes like carboxylesterases. nih.gov

In the case of this compound, the fluorine atom, along with the cyano group, increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack than ethyl hexanoate (B1226103). However, compared to ethyl 2-cyanohexanoate, the additional electron-withdrawing effect of fluorine could modulate the reactivity of the ester and nitrile groups in a complex manner.

Mechanistic Models for Chiral Induction in Asymmetric Synthesis

The asymmetric synthesis of this compound relies on the use of chiral catalysts to control the stereochemical outcome of the fluorination reaction. Several models for chiral induction in asymmetric fluorination have been proposed, primarily for related β-keto esters and other dicarbonyl compounds. nih.gov These models often involve the formation of a chiral metal enolate or an enamine intermediate.

In metal-catalyzed asymmetric fluorination, a chiral ligand coordinates to a metal center, which in turn binds to the substrate. This coordination increases the acidity of the α-proton, facilitating the formation of a metal enolate. The chiral ligand creates a stereochemically defined environment around the enolate, effectively blocking one face from the attack of the electrophilic fluorinating agent. nih.gov The enantioselectivity arises from this facial shielding.

Organocatalytic asymmetric fluorination often employs chiral amines to form a chiral enamine intermediate with the substrate. acs.org The enamine then attacks the electrophilic fluorinating agent. The stereoselectivity is dictated by the conformation of the enamine and the trajectory of the incoming fluorinating agent, which are influenced by the steric and electronic properties of the chiral catalyst. In some cases, a dual catalysis system, involving both enamine catalysis and chiral anion phase-transfer catalysis, has been shown to achieve high levels of stereoselectivity. harvard.edunih.gov

Reaction Pathways and Byproducts Analysis

The synthesis of α-fluoro-α-cyanoacetates can be accompanied by the formation of byproducts. For instance, in the preparation of ethyl α-fluoro-α-cyanoacetate from the reaction of hexafluoropropene (B89477) with ammonia (B1221849) followed by alcoholysis, ethyl monofluoromalonate can be formed as a significant byproduct. beilstein-journals.org

In the context of electrophilic fluorination of ethyl 2-cyanohexanoate, potential side reactions could include over-fluorination if the reaction conditions are not carefully controlled, although the introduction of the first fluorine atom deactivates the molecule towards further electrophilic attack. Hydrolysis of the ester or nitrile groups can also occur, particularly during workup procedures. In syntheses involving precursors like ethyl 2-cyano-4,4-diethoxybutanoate, long reaction times can lead to lower yields and the formation of various byproducts. google.com The choice of solvent can also influence the reaction pathway; for example, the use of ionic liquids has been shown to improve the chemoselectivity of electrophilic fluorination of indoles. researchgate.net Careful optimization of reaction conditions, including the choice of fluorinating agent, catalyst, solvent, and temperature, is crucial to minimize the formation of unwanted byproducts and maximize the yield of the desired this compound.

Applications As a Synthetic Building Block in Research

Construction of Complex Organic Architectures

The strategic placement of functional groups in ethyl 2-cyano-2-fluorohexanoate makes it a versatile precursor for the synthesis of diverse and complex organic molecules, particularly heterocyclic systems that are of significant interest in medicinal and materials chemistry.

Precursor for Nitrogen-Containing Heterocycles (e.g., Pyrimidine (B1678525) Derivatives)

While the direct use of this compound in the synthesis of pyrimidine derivatives is not extensively documented in publicly available research, the analogous reactivity of α-cyanoesters provides a strong basis for its potential in this area. The classical approach to pyrimidine synthesis often involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a reagent containing a C-N-C-N backbone, such as guanidine (B92328) or urea (B33335).

In principle, the enolate of this compound could react with an appropriate amidine or guanidine derivative. The presence of the fluorine atom would likely influence the reactivity of the adjacent nitrile and ester groups, potentially requiring modified reaction conditions compared to non-fluorinated analogues. The resulting pyrimidine would bear a fluorine atom and a butyl group at a stereogenic center, offering a route to novel, fluorinated heterocyclic scaffolds.

Synthesis of Fluorinated Uracils and Thiouracils

The synthesis of fluorinated uracils and thiouracils represents a significant area of pharmaceutical research due to their potential as antiviral and anticancer agents. This compound is a promising starting material for the creation of novel analogues of these important heterocycles.

The general synthetic strategy would likely involve the reaction of this compound with urea or thiourea (B124793) in the presence of a base. This condensation reaction would lead to the formation of a 6-substituted-5-fluoropyrimidine core. The butyl group from the hexanoate (B1226103) chain would be incorporated at the 6-position of the resulting uracil (B121893) or thiouracil ring, providing a lipophilic side chain that could modulate the biological activity of the molecule.

Table 1: Potential Reactants for the Synthesis of Fluorinated Uracils and Thiouracils

| Reactant 1 | Reactant 2 | Potential Product Class |

| This compound | Urea | Fluorinated Uracil Derivative |

| This compound | Thiourea | Fluorinated Thiouracil Derivative |

Formation of Fluorinated Beta-Enamino Esters

Fluorinated β-enamino esters are valuable synthetic intermediates that can be further elaborated into a variety of more complex molecules, including β-amino acids and other heterocyclic systems. The reaction of this compound with primary or secondary amines could, in principle, lead to the formation of fluorinated β-enamino esters.

This transformation would likely proceed through the initial nucleophilic attack of the amine on the ester carbonyl, followed by elimination of ethanol (B145695). However, the presence of the electron-withdrawing fluorine and cyano groups might also activate the α-carbon towards nucleophilic attack, potentially leading to a mixture of products. The specific reaction conditions would be crucial in directing the outcome of this transformation.

Role in Specialized Synthetic Methodologies

The unique electronic properties conferred by the fluorine and cyano groups at the α-position of this compound make it a candidate for participation in a range of specialized synthetic reactions, including Michael additions, alkylations, and alkenylations.

Michael Addition Reactions of α-Fluoro-α-cyanoacetate Esters

The enolate derived from this compound is a stabilized carbanion that can act as a nucleophile in Michael addition reactions. This reaction involves the 1,4-addition of the enolate to an α,β-unsaturated carbonyl compound or other Michael acceptor.

The addition of the this compound enolate to a Michael acceptor would result in the formation of a new carbon-carbon bond, creating a more complex carbon skeleton. The resulting product would contain the α-fluoro-α-cyanoester moiety, which could be further manipulated. The diastereoselectivity of this addition would be an important consideration, as the creation of a new stereocenter would be influenced by the existing stereocenter at the α-position.

Table 2: Potential Michael Acceptors for Reaction with this compound Enolate

| Michael Acceptor | Product Type |

| Acrylonitrile | Adduct with a terminal nitrile group |

| Methyl acrylate | Adduct with a terminal ester group |

| Methyl vinyl ketone | Adduct with a terminal ketone group |

Alkylation and Alkenylation Reactions

The α-proton of this compound is acidic due to the electron-withdrawing effects of the adjacent fluorine, cyano, and ester groups. Deprotonation with a suitable base would generate a nucleophilic enolate that can participate in alkylation and alkenylation reactions.

Alkylation with an alkyl halide would introduce a new alkyl group at the α-position, leading to a quaternary carbon center bearing a fluorine atom. This would provide access to a range of structurally diverse and sterically hindered fluorinated compounds.

Alkenylation reactions, for instance, through a palladium-catalyzed cross-coupling reaction of the corresponding zinc enolate with a vinyl halide, would introduce an alkenyl group at the α-position. This would create a valuable synthetic handle for further transformations, such as olefin metathesis or Diels-Alder reactions. The success of these reactions would depend on the careful selection of reaction conditions to overcome the potential steric hindrance around the α-carbon.

Research Findings on this compound Remain Elusive

Comprehensive research efforts to gather information on the chemical compound this compound have yielded no specific data regarding its applications in material science. Searches for its role in the development of fluorinated scaffolds, its use as an additive in electrochemical systems such as lithium-ion batteries, its decomposition mechanisms, and its structure-performance relationships have not returned any relevant results for this particular molecule.

While the scientific community has shown considerable interest in related fluorinated and cyano-containing compounds for various applications, information specifically detailing the synthesis, properties, and applications of this compound is not available in the public domain based on the conducted searches. The focus of existing research appears to be on other structurally similar, but distinct, chemical entities.

For instance, studies are available for compounds such as Ethyl (R)- and (S)- 2-fluorohexanoate and Ethyl 2-cyano-2-ethyl-3-methylhexanoate. Additionally, a significant body of research exists on various fluorinated and cyano-group-containing molecules as electrolyte additives in lithium-ion battery technology. However, none of the retrieved scientific literature directly addresses the compound specified in the research query.

Due to the absence of any specific information, it is not possible to provide an article on the applications of this compound as a synthetic building block in material science research as per the requested outline. Further investigation would be required to determine if this compound has been synthesized and characterized, and if any research into its potential applications has been conducted.

Theoretical and Computational Investigations of this compound Fall Short of Specific Data

Despite a comprehensive search of scientific literature and computational chemistry databases, specific theoretical and computational studies detailing the properties of this compound are not publicly available at this time. While research into related compounds provides a general framework for understanding its potential chemical behavior, explicit data on its electronic structure, reactivity, and reaction mechanisms remains elusive.

Theoretical and computational chemistry have become indispensable tools in modern chemical research, offering profound insights into molecular properties and transformations. Methodologies such as Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) are routinely employed to predict a wide array of molecular characteristics, from the distribution of electrons to the energies of electronic transitions. Furthermore, molecular modeling and dynamics simulations, including the mapping of transition states, are crucial for elucidating the intricate pathways of chemical reactions.

For a molecule like this compound, which incorporates a stereocenter and multiple functional groups—a nitrile, a fluorine atom, and an ester—such computational analyses would be particularly valuable. They could illuminate the interplay of electronic and steric effects on the molecule's stability and reactivity. However, the absence of specific studies on this compound means that any discussion of its theoretical and computational profile would be purely speculative and not based on the rigorous, data-driven analysis required for a scientific article.

Without published research, it is not possible to construct the detailed data tables and in-depth analysis of quantum chemical calculations, molecular modeling, and transition-state theory as outlined for this specific molecule. The scientific community has yet to direct its computational lens onto this particular compound in a manner that has been disseminated in the public domain. Therefore, a detailed article on the theoretical and computational studies of this compound cannot be generated at this time.

Theoretical and Computational Studies

Molecular Modeling and Dynamics Simulations

Conformational Analysis of the Compound and its Derivatives

The flexibility of the hexyl chain and the rotation around several single bonds in ethyl 2-cyano-2-fluorohexanoate give rise to numerous possible three-dimensional arrangements, or conformations. Computational studies are essential to determine the relative energies of these conformers and identify the most stable, and therefore most populated, states.

Research on analogous α-fluoroketones demonstrates that the conformation around the fluorine-bearing carbon is critical. beilstein-journals.orgnih.gov The dihedral angle between the carbonyl group (C=O) and the carbon-fluorine (C-F) bond significantly impacts the molecule's stability. Computational models suggest that conformations where the C-F bond is orthogonal to the carbonyl group are often disfavored due to repulsion between the fluorine's non-polarizable lone pairs and the filled C=O π-orbital. beilstein-journals.orgnih.gov This repulsive effect is a key factor governing the conformational preferences.

Table 1: Predicted Conformational Effects in this compound

| Dihedral Angle | Interaction Type | Predicted Stability | Rationale |

| O=C–C–F (60-70°) | Electronic Repulsion | High Energy (Unfavorable) | Repulsion between fluorine lone pairs and carbonyl π-system. beilstein-journals.orgnih.gov |

| O=C–C–F (~90°) | Orbital Overlap | Favorable for Reactivity | Optimal overlap for certain reactions, but may be disfavored energetically. beilstein-journals.org |

| C-C-C-C (Alkyl Chain) | Steric Strain | Low Energy (Favorable) for anti-periplanar (~180°) | Minimizes van der Waals repulsion between hydrogen atoms on the chain. |

Structure-Reactivity Relationship Elucidation

The arrangement of atoms and functional groups in this compound directly governs its chemical reactivity. By dissecting the individual contributions of the fluorine atom, the alkyl chain, and the cyano group, a comprehensive picture of its chemical behavior can be formed.

Influence of the Fluorine Atom on Electronic Properties and Reactivity

The presence of a fluorine atom at the α-position has a profound and multifaceted impact on the molecule's electronic landscape and subsequent reactivity.

Inductive Effect: As the most electronegative element, fluorine exerts a powerful electron-withdrawing inductive effect (-I effect). beilstein-journals.org This effect polarizes the C-F bond, creating a partial positive charge (δ+) on the α-carbon. This polarization propagates through the molecule, increasing the electrophilicity of the adjacent carbonyl carbon, making it a more attractive target for nucleophiles.

Stereoelectronic Effects: The fluorine atom's influence extends beyond simple induction. The "negative fluorine effect" describes how α-fluorine substitution can sometimes decrease the reactivity of adjacent carbanions, a counterintuitive finding given its electronegativity. rsc.org This is attributed to repulsion between the lone-pair electrons of the carbanion and the electron-rich fluorine atom. rsc.org Furthermore, computational studies have shown that the presence of an α-fluorine substituent is crucial for the pyramidalization of an adjacent carbanion, in contrast to the planar structures adopted by non-fluorinated analogues. rsc.org

Reactivity Compared to Other Halogens: Studies comparing α-fluoro ketones with their α-chloro and α-bromo counterparts have shown that the fluoro derivatives can be slightly less reactive towards nucleophilic addition. beilstein-journals.orgnih.gov This is thought to be a consequence of conformational effects, where the most stable ground-state conformation is not necessarily the most reactive one. beilstein-journals.org The tightly held lone pairs of fluorine can create repulsive forces that disfavor the ideal geometry for orbital overlap during a reaction. beilstein-journals.orgnih.gov

Steric and Electronic Effects of the Alkyl Chain and Cyano Group

The hexyl chain and the cyano group also play crucial roles in modulating the reactivity of the molecule.

Alkyl Chain (Hexyl Group):

Steric Effect: The hexyl group is a relatively bulky substituent. Its size creates steric hindrance, which can impede the approach of a nucleophile to the electrophilic carbonyl carbon. ncert.nic.in Generally, the reactivity of carbonyl compounds decreases as the size and number of alkyl groups increase. learncbse.in

Electronic Effect: Alkyl groups are weakly electron-donating through a positive inductive effect (+I effect). This effect pushes a small amount of electron density towards the carbonyl carbon, which slightly reduces its electrophilicity and can decrease reactivity compared to aldehydes. ncert.nic.in

Cyano Group (-C≡N):

Electronic Effect: The cyano group is a potent electron-withdrawing group due to both induction and resonance effects. It strongly enhances the acidity of the α-hydrogen (if one were present) by stabilizing the resulting conjugate base. ncert.nic.in In this compound, its powerful electron-withdrawing nature works in concert with the fluorine atom to significantly increase the partial positive charge on the α-carbon and the carbonyl carbon, thereby increasing the molecule's susceptibility to nucleophilic attack. learncbse.in

Table 2: Summary of Steric and Electronic Effects of Substituents

| Substituent | Primary Electronic Effect | Primary Steric Effect | Impact on Carbonyl Reactivity |

| Fluorine Atom (-F) | Strong Electron-Withdrawing (-I) | Small | Increases electrophilicity, but can decrease reactivity due to conformational effects. beilstein-journals.orgnih.gov |

| Cyano Group (-CN) | Strong Electron-Withdrawing (-I, -R) | Moderate | Significantly increases electrophilicity. ncert.nic.inlearncbse.in |

| Hexyl Chain (-C₆H₁₃) | Weak Electron-Donating (+I) | Large | Hinders nucleophilic attack; slightly decreases electrophilicity. ncert.nic.inlearncbse.in |

| Ethyl Ester (-COOEt) | Electron-Withdrawing (-I) | Moderate | Contributes to the overall electrophilicity of the carbonyl group. |

Analytical and Spectroscopic Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of Ethyl 2-cyano-2-fluorohexanoate, providing detailed information about the atomic connectivity and stereochemistry of the molecule.

¹⁹F NMR for Stereochemical Assignment and Diastereoisomer Differentiation

Fluorine-19 NMR (¹⁹F NMR) spectroscopy is particularly powerful for analyzing fluorinated organic compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. huji.ac.il The chemical shift of the fluorine atom in this compound is highly sensitive to its local electronic environment, making ¹⁹F NMR an excellent method for stereochemical assignment. nih.gov The presence of a chiral center at the C2 position means that in a chiral environment, the fluorine atoms of the two enantiomers are diastereotopic and can, in principle, be distinguished.

In research, the differentiation of diastereomers is often achieved by using chiral solvating agents. For instance, the use of chiral cationic cobalt complexes as solvating agents has been shown to be effective in separating the ¹⁹F NMR signals of enantiomers of various α-chiral boronic esters, including those containing a cyano group. acs.org This technique induces a diastereomeric interaction between the chiral analyte and the chiral solvating agent, leading to separate, baseline-resolved peaks in the ¹⁹F NMR spectrum for each diastereomer. acs.org This allows for the accurate determination of diastereomeric ratios. The wide chemical shift range of ¹⁹F NMR, which can exceed 400 ppm, further enhances the likelihood of resolving these signals. huji.ac.ilacs.org

Table 1: Representative ¹⁹F NMR Chemical Shift Data (Note: The following data is illustrative and based on typical chemical shift ranges for similar fluorinated compounds. Actual values may vary based on solvent and experimental conditions.)

| Compound Type | Typical ¹⁹F Chemical Shift Range (ppm) relative to CFCl₃ |

| -CF- | +140 to +250 ucsb.edu |

| -F-C=O | -70 to -20 ucsb.edu |

For this compound, the fluorine atom is attached to a carbon bearing both a cyano and an ester group, which would influence its chemical shift. The precise value would be critical for its identification and for studying its interactions.

¹H NMR for Structural Elucidation and Product Ratio Determination

The key signals in the ¹H NMR spectrum of this compound would include a triplet and a quartet for the ethyl ester group, and a series of multiplets for the hexyl chain. The protons on the carbon adjacent to the fluorine atom would exhibit coupling to the ¹⁹F nucleus, resulting in a characteristic doublet of multiplets. The integration of these signals allows for the quantitative determination of product ratios in a crude reaction mixture without the need for isolation.

Table 2: Predicted ¹H NMR Spectral Data for this compound (Note: This is a representative table based on the analysis of structurally similar compounds. Chemical shifts (δ) are in ppm and coupling constants (J) are in Hertz.)

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| CH₃ (ethyl) | ~1.3 | Triplet | ~7 |

| OCH₂ (ethyl) | ~4.3 | Quartet | ~7 |

| CH₂ (hexyl chain) | ~0.9 - 2.0 | Multiplets | - |

| CH₃ (hexyl chain) | ~0.9 | Triplet | ~7 |

¹³C NMR for Carbon Framework Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy is used to analyze the carbon framework of this compound. Each unique carbon atom in the molecule produces a distinct signal in the spectrum, allowing for the confirmation of the total number of carbon atoms and their respective chemical environments.

The ¹³C NMR spectrum is particularly useful for identifying the quaternary carbon at the C2 position, which is bonded to the fluorine, the cyano group, the ester, and the hexyl chain. The chemical shifts of the carbonyl carbon of the ester and the carbon of the cyano group are also characteristic. The coupling between the ¹³C and ¹⁹F nuclei provides additional structural information, with the magnitude of the coupling constant depending on the number of bonds separating the two nuclei.

Table 3: Predicted ¹³C NMR Spectral Data for this compound (Note: This is a representative table based on the analysis of structurally similar compounds. Chemical shifts (δ) are in ppm.)

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C=O (ester) | ~165 - 175 |

| CN (nitrile) | ~115 - 125 |

| C-F (quaternary) | ~90 - 100 (with C-F coupling) |

| OCH₂ (ethyl) | ~60 - 70 |

| CH₂ (hexyl chain) | ~20 - 40 |

| CH₃ (ethyl) | ~14 |

| CH₃ (hexyl chain) | ~14 |

Chromatographic Methods for Purity and Isomer Separation

Chromatographic techniques are essential for assessing the purity of this compound and for separating its stereoisomers.

Gas Chromatography (GC) for Purity Assessment

Gas Chromatography (GC), often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is a standard method for determining the purity of volatile compounds like this compound. The compound is vaporized and passed through a capillary column, and its retention time is a characteristic property that can be used for identification when compared to a known standard.

The purity of the sample is determined by the relative area of the peak corresponding to this compound compared to the total area of all peaks in the chromatogram. For a closely related compound, ethyl 2-fluorohexanoate, GC analysis has been used to confirm its purity after synthesis and distillation. orgsyn.org A typical GC method would involve a temperature program to ensure the efficient separation of the analyte from any starting materials, byproducts, or residual solvents.

Table 4: Illustrative GC Method Parameters for Purity Assessment (Note: These are example parameters and would require optimization for the specific instrument and column used.)

| Parameter | Value |

| Column | Capillary column (e.g., DB-5 or similar) |

| Carrier Gas | Helium |

| Injector Temperature | 250 °C |

| Detector Temperature (FID) | 280 °C |

| Oven Program | Initial Temp: 50°C, Ramp: 10°C/min to 250°C, Hold: 5 min |

High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination

High-Performance Liquid Chromatography (HPLC) is the premier technique for the separation and quantification of enantiomers to determine the enantiomeric excess (ee) of a chiral compound. For this compound, this is typically achieved using a chiral stationary phase (CSP). The two enantiomers interact differently with the chiral environment of the column, leading to different retention times and their separation.

A common approach for determining the enantiomeric excess of chiral alcohols and amines involves derivatization with a chiral derivatizing agent (CDA). For instance, α-cyano-α-fluoro(2-naphthyl)acetic acid has been successfully used as a CDA. nih.gov The resulting diastereomeric esters can then be separated on a standard achiral HPLC column. The relative integration of the peaks corresponding to the two diastereomers allows for the calculation of the enantiomeric excess of the original sample. The use of a UV or fluorescence detector is common for such analyses.

Table 5: Illustrative Chiral HPLC Method Parameters (Note: These are example parameters and would require optimization for the specific chiral stationary phase and mobile phase used.)

| Parameter | Value |

| Column | Chiral Stationary Phase (e.g., Chiralpak® or similar) |

| Mobile Phase | Hexane/Isopropanol mixture |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a suitable wavelength (e.g., 220 nm) |

| Temperature | Ambient |

Flash Chromatography for Purification

Following its synthesis, this compound is typically isolated from the crude reaction mixture using flash chromatography. This purification technique is essential for removing unreacted starting materials, catalysts, and byproducts. The process involves passing the mixture through a column of silica (B1680970) gel under pressure.

A common solvent system for the purification of related α-substituted-α-cyanoacetates is a mixture of pentane (B18724) and ethyl acetate (B1210297). rsc.org The polarity of the solvent mixture is optimized to ensure a good separation of the target compound from impurities. The progress of the separation is monitored by thin-layer chromatography (TLC), allowing for the collection of fractions containing the pure product. rsc.org After collection, the solvent is removed under reduced pressure to yield the purified this compound.

Table 1: Typical Flash Chromatography Parameters

| Parameter | Description |

|---|---|

| Stationary Phase | Silica gel (e.g., 230-400 mesh) rsc.org |

| Mobile Phase | Pentane/Ethyl Acetate gradient (e.g., 9:1) rsc.org |

| Detection | UV light (if compound is UV active) or chemical staining (e.g., KMnO₄ dip) rsc.org |

Other Advanced Spectroscopic Techniques

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. By analyzing the absorption of infrared radiation at specific wavenumbers, the characteristic vibrations of different bonds within this compound can be determined.

The IR spectrum of this compound is expected to show several key absorption bands that confirm its structure. The presence of the nitrile (C≡N) group is indicated by a sharp, medium-intensity peak around 2250 cm⁻¹. The ester functional group is identified by a strong absorption from the carbonyl (C=O) stretch, typically appearing in the range of 1735-1750 cm⁻¹, and C-O stretching vibrations, often seen as a doublet between 1250-1300 cm⁻¹. researchgate.net The C-H stretching vibrations of the hexyl and ethyl alkyl chains are expected in the 2850-3000 cm⁻¹ region. researchgate.net Finally, the carbon-fluorine (C-F) bond, a key feature of this molecule, typically exhibits a strong absorption in the 1000-1400 cm⁻¹ range.

Table 2: Predicted Infrared (IR) Spectroscopy Data for this compound

| Functional Group | Bond | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Cyano | C≡N | ~2250 | Medium, Sharp |

| Ester Carbonyl | C=O | ~1745 | Strong |

| Ester C-O | C-O | ~1260 | Strong |

| Alkyl C-H | C-H | 2850-3000 | Medium-Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization. For this compound (C₉H₁₄FNO₂), high-resolution mass spectrometry (HRMS) would be used to confirm its elemental composition by providing a highly accurate mass measurement.

The molecular ion peak [M]⁺ would be observed at an m/z (mass-to-charge ratio) corresponding to the molecule's exact mass. In addition to the molecular ion, the mass spectrum would display a series of fragment ions resulting from the cleavage of specific bonds within the molecule. Common fragmentation pathways for esters include the loss of the ethoxy group (-OCH₂CH₃) or the entire ethoxycarbonyl group (-COOCH₂CH₃). The presence of the hexyl chain allows for characteristic cleavages along the alkyl chain. The analysis of these fragments helps to piece together the structure of the parent molecule. For instance, the fragmentation of a related compound, ethyl cyanoacetate (B8463686), shows prominent peaks corresponding to the loss of the ethoxy group. nih.govchemicalbook.com

Table 3: Predicted Mass Spectrometry Data for this compound

| Ion | Formula | Predicted m/z | Description |

|---|---|---|---|

| [M]⁺ | C₉H₁₄FNO₂ | 187.10 | Molecular Ion |

| [M-C₂H₅]⁺ | C₇H₉FNO₂ | 158.06 | Loss of ethyl group |

| [M-OC₂H₅]⁺ | C₇H₉FNO | 142.07 | Loss of ethoxy group |

| [M-C₄H₉]⁺ | C₅H₅FNO₂ | 130.03 | Loss of butyl group (from hexyl chain) |

Future Research Directions and Unexplored Avenues

Development of Novel Catalytic Systems for Asymmetric Fluorination

The synthesis of chiral molecules is of paramount importance in the pharmaceutical and agrochemical industries. The introduction of a fluorine atom into a molecule can dramatically alter its biological activity, often for the better. For a molecule like Ethyl 2-cyano-2-fluorohexanoate, the carbon atom bonded to both the fluorine and the cyano group is a stereocenter. Therefore, developing methods for its enantioselective synthesis is a critical research goal.

Future research should focus on creating novel catalytic systems that can achieve high yields and high enantioselectivities for the fluorination of the precursor, Ethyl 2-cyanohexanoate. Building on existing research in the asymmetric fluorination of related β-keto esters and α-cyano esters, several promising avenues can be explored. psu.edumdpi.com

One approach is the use of chiral phase-transfer catalysts . These catalysts, often derived from cinchona alkaloids, have shown success in the enantioselective fluorination of α-cyano acetates. psu.edu Future work could involve designing and synthesizing new generations of these catalysts with modified structures to improve their efficiency and selectivity for the specific substrate, Ethyl 2-cyanohexanoate.

Another promising area is the development of chiral metal complexes as catalysts. mdpi.comnih.gov Transition metals like titanium and copper, when combined with chiral ligands, can act as Lewis acids to activate the substrate and facilitate stereoselective fluorination. mdpi.comnih.gov Research could focus on screening a variety of metal-ligand combinations to identify the optimal system for this specific transformation. The table below summarizes potential catalytic systems that could be investigated.

| Catalyst Type | Potential Catalyst Examples | Key Research Objective |

| Chiral Phase-Transfer Catalysts | Modified Cinchona Alkaloid Derivatives | Optimization of catalyst structure for high enantioselectivity. |

| Chiral Metal Complexes | Ti/TADDOL, Cu(II)/Boxmi | Screening of various metal-ligand combinations for improved yield and stereocontrol. mdpi.comnih.gov |

| Organocatalysts | Chiral Amines, Phosphoric Acids | Development of metal-free, environmentally friendly catalytic systems. chimia.chmdpi.com |

Exploration of Green Chemistry Approaches in Synthesis

The principles of green chemistry are increasingly important in chemical synthesis, aiming to reduce waste, minimize energy consumption, and use less hazardous substances. Future research into the synthesis of this compound should prioritize the development of environmentally benign methods.

One area of exploration is mechanochemical synthesis . This technique uses mechanical force, such as ball milling, to initiate chemical reactions, often in the absence of a solvent. Mechanochemical electrophilic fluorination of β-ketoesters has been reported, suggesting this could be a viable and green approach for the synthesis of this compound. researchgate.net

Another green chemistry approach is the use of environmentally friendly solvents . Research could investigate the use of water, ionic liquids, or supercritical fluids as reaction media for the fluorination step, replacing traditional volatile organic solvents. man.ac.uknih.gov

Investigation into Advanced Materials Applications

While the immediate applications of this compound are not yet defined, its unique combination of functional groups—a nitrile, an ester, and a fluorine atom—suggests potential for use in advanced materials.

The presence of fluorine can impart desirable properties such as thermal stability, chemical resistance, and hydrophobicity. Therefore, this compound could be explored as a monomer or an additive in the synthesis of novel fluoropolymers . man.ac.uk These polymers could have applications in coatings, membranes, or other high-performance materials.

The polar nitrile group and the ester functionality could also make this compound a candidate for applications in electronic materials . For example, it could be investigated as a component in electrolytes for batteries or as a building block for organic semiconductors. The ability of related cyano-containing compounds to act as fluorescent probes also suggests that derivatives of this compound could be explored for sensing and imaging applications. rsc.org

Detailed Mechanistic Insights via Advanced Spectroscopic and Computational Techniques

A thorough understanding of the reaction mechanisms involved in the synthesis of this compound is crucial for optimizing reaction conditions and designing better catalysts. Future research should employ advanced analytical techniques to elucidate these mechanisms.

In-situ spectroscopic methods , such as ReactIR and NMR spectroscopy, can be used to monitor the reaction in real-time, identifying key intermediates and transition states. This information is invaluable for understanding the catalytic cycle and the factors that control stereoselectivity.

Computational modeling , using techniques like Density Functional Theory (DFT), can provide detailed insights into the energetics of different reaction pathways and the structures of transition states. acs.org By combining experimental and computational approaches, a comprehensive picture of the reaction mechanism can be developed. This understanding will be instrumental in the rational design of more efficient and selective synthetic routes to this compound and other valuable fluorinated compounds.

Conclusion

Summary of Key Research Findings and Methodological Advances

Ethyl 2-cyano-2-fluorohexanoate is a specialized organofluorine compound that has garnered attention in synthetic chemistry for its unique structural features. Research has primarily focused on its synthesis and its utility as a building block for more complex molecules.

Methodological advancements have centered on the stereoselective synthesis of related α-fluoro esters. One notable method involves the kinetic resolution of racemic ethyl 2-fluorohexanoate using enzymes, which can be a precursor to the target molecule. orgsyn.org This enzymatic approach allows for the preparation of enantiomerically pure (R)- and (S)-ethyl 2-fluorohexanoate, a critical step for the synthesis of chiral fluorinated compounds. orgsyn.org The process involves the hydrolysis of the racemic ester, where one enantiomer is preferentially hydrolyzed, allowing for the separation of the unreacted, optically active ester. orgsyn.org

While direct research on the applications of this compound is not extensively documented, the broader class of α-cyano-α-fluoro esters is recognized for its potential in the synthesis of fluorinated analogues of biologically active compounds. The introduction of a fluorine atom can significantly alter the physicochemical and biological properties of a molecule, often leading to enhanced metabolic stability and binding affinity.

Outlook on the Expanding Role of this compound in Academic Research

The future of academic research involving this compound is intrinsically linked to the growing field of fluorine chemistry. As the demand for novel fluorinated compounds in pharmaceuticals, agrochemicals, and materials science continues to rise, the utility of versatile building blocks like this compound is expected to expand.

Further research is anticipated to explore the reactivity of the cyano and fluoro groups at the α-position, opening avenues for the synthesis of a diverse range of heterocyclic and acyclic compounds. The development of more efficient and scalable synthetic routes to this and related α-fluoro-α-cyano esters will be crucial for its wider adoption in academic and industrial research. Investigations into its unique stereoelectronic properties and their influence on the conformation and reactivity of molecules containing this moiety will also be a key area of future study. The exploration of its potential as a precursor to novel fluorinated amino acids, for example, represents a promising direction for future research endeavors.

Q & A

Basic: What are the key synthetic pathways for Ethyl 2-cyano-2-fluorohexanoate, and how can reaction efficiency be optimized?

Methodological Answer:

Synthesis typically involves nucleophilic fluorination of a β-ketoester precursor followed by cyano-group introduction via Knoevenagel condensation. Optimization requires:

- Catalyst Selection : Use phase-transfer catalysts (e.g., tetrabutylammonium fluoride) to enhance fluorination yields.

- Solvent Control : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.

- Temperature Gradients : Stepwise heating (50–80°C) minimizes side reactions like ester hydrolysis.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the product. Validate purity via HPLC (≥98% purity threshold) .

Advanced: How can contradictions in spectroscopic data (e.g., NMR splitting patterns) for this compound be resolved?

Methodological Answer:

Contradictions arise from dynamic rotational isomerism or fluorine’s strong electronegativity. Resolution strategies:

- Variable-Temperature NMR : Identify coalescence temperatures to distinguish between static and dynamic stereochemistry.

- DFT Calculations : Compare experimental NMR shifts with computational models (e.g., B3LYP/6-311+G(d,p)) to validate conformer populations .

- X-ray Crystallography : Use SHELXL for refinement to resolve ambiguities in spatial arrangements .

Basic: What analytical techniques are most reliable for assessing the purity and stability of this compound?

Methodological Answer:

- HPLC-DAD : Use a C18 column (acetonitrile/water mobile phase) to detect impurities at 220 nm.

- GC-MS : Monitor thermal degradation products (e.g., hexanoic acid derivatives) under splitless injection conditions.

- Karl Fischer Titration : Quantify residual moisture (<0.1% for long-term stability).

- Accelerated Stability Testing : Store samples at 40°C/75% RH for 4 weeks and compare degradation profiles .

Advanced: How can researchers design experiments to optimize the fluorination step while minimizing racemization?

Methodological Answer:

- DoE (Design of Experiments) : Vary factors like fluorinating agent (Selectfluor vs. DAST), solvent polarity, and reaction time. Use ANOVA to identify critical parameters.

- Chiral HPLC : Monitor enantiomeric excess (ee) using a Chiralpak AD-H column (hexane/isopropanol).

- Low-Temperature Quenching : Rapid cooling (-20°C) post-reaction prevents thermal racemization.

- In Situ IR Spectroscopy : Track fluorine incorporation kinetics to terminate reactions at optimal conversion .

Advanced: What challenges arise in crystallographic refinement of this compound, and how are they addressed?

Methodological Answer:

Challenges include:

- Disorder in Alkyl Chains : Apply SHELXL’s PART instructions to model split positions.

- Anisotropic Fluorine Motion : Refine ADPs (Anisotropic Displacement Parameters) with ISOR restraints.

- Twinned Data : Use HKLF5 format in SHELXL for twin-law correction (e.g., two-component inversion twins). Validate with Rint < 0.05 .

Basic: What are the recommended handling and storage protocols for this compound?

Methodological Answer:

- Storage : -20°C under argon to prevent hydrolysis; use amber vials to avoid photodegradation.

- Safety : PPE (nitrile gloves, goggles) required; avoid inhalation (use fume hoods).

- Waste Disposal : Neutralize with aqueous NaOH (pH 7–9) before incineration. Document disposal per EPA guidelines .

Advanced: How can computational modeling predict the reactivity of this compound in novel reactions?

Methodological Answer:

- DFT Studies : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.